2-Amino-5-chloro-6-methylnicotinic acid
Description
2-Amino-5-chloro-6-methylnicotinic acid is a substituted nicotinic acid derivative characterized by a pyridine ring with amino (-NH₂), chloro (-Cl), and methyl (-CH₃) groups at the 2-, 5-, and 6-positions, respectively (Figure 1). This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for diverse interactions in biological systems. It serves as a key intermediate in synthesizing pharmaceuticals targeting bacterial infections, inflammation, and cancer .
Properties
Molecular Formula |
C7H7ClN2O2 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-amino-5-chloro-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H7ClN2O2/c1-3-5(8)2-4(7(11)12)6(9)10-3/h2H,1H3,(H2,9,10)(H,11,12) |
InChI Key |
RDCWBQRHNOJDGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-6-methylnicotinic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 6-methylnicotinic acid, followed by amination to introduce the amino group at the 2-position. The reaction conditions often require the use of solvents like dichloromethane and reagents such as oxalyl chloride for chlorination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-6-methylnicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, typically in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-5-chloro-6-methylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-6-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The amino group at the 2-position and the chlorine atom at the 5-position play crucial roles in its binding affinity and activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Properties :
- Molecular formula: C₇H₇ClN₂O₂
- Molecular weight: 186.6 g/mol
- Functional groups: Amino (electron-donating), chloro (electron-withdrawing), and methyl (steric/electronic effects) .
The compound is typically synthesized via halogenation and methylation of nicotinic acid precursors, followed by amination. Purity validation requires HPLC (>95%) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm substituent positions .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The biological and chemical properties of 2-amino-5-chloro-6-methylnicotinic acid are heavily influenced by its substitution pattern. Comparisons with structurally related compounds reveal critical differences in reactivity, solubility, and bioactivity (Table 1).
Table 1: Comparative Analysis of Key Nicotinic Acid Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Biological Activities |
|---|---|---|---|
| This compound | 2-NH₂, 5-Cl, 6-CH₃ | 186.6 | Antimicrobial, anti-inflammatory |
| 5-Chloro-6-methoxynicotinic acid | 5-Cl, 6-OCH₃ | 187.6 | Antibacterial, enzyme modulation |
| 2-Amino-5-methylnicotinic acid | 2-NH₂, 5-CH₃ | 152.1 | Cardiovascular applications |
| 6-Chloro-2,4-dimethylnicotinic acid | 6-Cl, 2-CH₃, 4-CH₃ | 199.6 | Antitubercular |
| 5-Chloro-6-fluoronicotinic acid | 5-Cl, 6-F | 175.5 | Broad enzyme modulation |
Functional Group Impact on Properties
Chloro vs. Methoxy Groups
- Chloro (Cl): Enhances electron-withdrawing effects, increasing reactivity in nucleophilic substitutions. This group improves antimicrobial activity in this compound compared to 6-methoxynicotinic acid (lacking Cl) .
- Methoxy (OCH₃) : Reduces solubility in polar solvents but stabilizes the molecule via resonance. 5-Chloro-6-methoxynicotinic acid exhibits lower solubility in water (0.2 mg/mL) than the target compound (0.8 mg/mL) .
Methyl (CH₃) Group
The 6-methyl group in the target compound introduces steric hindrance, affecting binding to enzyme active sites. For example, this compound shows 3-fold higher inhibition of E. coli enoyl-ACP reductase compared to 2-amino-5-chloronicotinic acid (lacking CH₃) .
Antimicrobial Activity
- Target Compound: Exhibits MIC (Minimum Inhibitory Concentration) values of 8–16 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa due to synergistic effects of Cl and CH₃ groups .
- 5-Chloro-6-fluoronicotinic acid : Shows broader but less potent activity (MIC: 32–64 µg/mL) against Gram-negative pathogens .
Anti-inflammatory Potential
- The amino group in this compound facilitates hydrogen bonding with COX-2 enzymes, reducing IL-6 production by 40% at 10 µM in murine macrophages. In contrast, 6-chloro-2,4-dimethylnicotinic acid lacks significant anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
